1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea
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Overview
Description
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea is a synthetic organic compound that features a furan ring, a thiomorpholine moiety, and a urea linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Furan-3-yl Intermediate: Starting with a furan derivative, the furan-3-yl group can be introduced through electrophilic substitution reactions.
Thiomorpholine Introduction: The thiomorpholine ring can be synthesized via nucleophilic substitution reactions involving sulfur-containing reagents.
Urea Linkage Formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the urea linkage may produce corresponding amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The furan ring and thiomorpholine moiety could play roles in binding to the target, while the urea linkage might be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Furan-3-yl)-2-morpholinoethyl)-3-(2-methoxyethyl)urea: Similar structure but with a morpholine ring instead of thiomorpholine.
1-(2-(Furan-3-yl)-2-piperidinoethyl)-3-(2-methoxyethyl)urea: Contains a piperidine ring instead of thiomorpholine.
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-ethoxyethyl)urea: Similar structure but with an ethoxyethyl group instead of methoxyethyl.
Uniqueness
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea is unique due to the presence of the thiomorpholine ring, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-19-7-3-15-14(18)16-10-13(12-2-6-20-11-12)17-4-8-21-9-5-17/h2,6,11,13H,3-5,7-10H2,1H3,(H2,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNGAZYPSYYHCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=COC=C1)N2CCSCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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